Urobilinogen

Catalog No.
S593068
CAS No.
14684-37-8
M.F
C33H44N4O6
M. Wt
592.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urobilinogen

CAS Number

14684-37-8

Product Name

Urobilinogen

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H44N4O6

Molecular Weight

592.7 g/mol

InChI

InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)

InChI Key

OBHRVMZSZIDDEK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

Synonyms

(9CI)-2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

Liver Function Marker:

  • Liver Disease Diagnosis: Measuring urinary urobilinogen levels is a common clinical test for diagnosing liver dysfunction. Elevated levels can indicate increased bilirubin production due to issues like hemolytic anemia or liver damage . Conversely, low levels may suggest bile duct obstruction or impaired urobilinogen production .
  • Monitoring Liver Function: Researchers use urobilinogen levels to monitor the effectiveness of treatment for various liver diseases and track disease progression .

Gut Microbiome Research:

  • Bilirubin Metabolism: Recent research identified gut bacteria capable of reducing bilirubin to urobilinogen, suggesting a potential role in regulating bilirubin homeostasis and influencing human health .
  • Gut Microbial Composition: Studying urobilinogen and its related compounds can help researchers understand the gut microbiome composition and its potential impact on overall health and disease development .

Other Potential Applications:

  • Understanding the Gut-Liver Axis: Studying the interaction between urobilinogen production, gut bacteria, and liver function may contribute to a deeper understanding of the gut-liver axis, a complex communication pathway between these organs impacting health and disease .
  • Development of Diagnostic Tools: Researchers are exploring the potential of using urobilinogen and its related compounds in developing non-invasive diagnostic tools for various health conditions beyond liver function.

Urobilinogen is a yellow by-product formed from the reduction of bilirubin, primarily in the intestines through the action of bacterial enzymes, notably bilirubin reductase. It plays a crucial role in the metabolism of heme, a component of hemoglobin. Approximately half of the urobilinogen produced is reabsorbed into the bloodstream via the portal vein and transported to the liver, while the remainder is excreted through urine. Urobilinogen is further metabolized into stercobilin, which contributes to the characteristic brown color of feces .

Urobilinogen can undergo several chemical transformations:

  • Formation: It is synthesized from bilirubin through enzymatic reduction.
  • Oxidation: Urobilinogen can be oxidized back to bilirubin or further into urobilin, which imparts a yellow color to urine.
  • Reactions with Reagents: Urobilinogen reacts with Ehrlich's reagent (para-dimethylaminobenzaldehyde) in an acidic medium, producing a pink-red color that signifies its presence in urine .

Urobilinogen exhibits significant biological activities:

  • Antioxidant Properties: Research indicates that urobilinogen has antioxidant capabilities, particularly in scavenging free radicals. It has been shown to have higher radical scavenging activity than other antioxidants such as alpha-tocopherol and beta-carotene .
  • Clinical Relevance: The levels of urobilinogen in urine can indicate various health conditions. Elevated levels may suggest hemolytic anemia or liver diseases like hepatitis, while low levels can indicate biliary obstruction or liver dysfunction .

Urobilinogen can be synthesized through various methods:

  • Bacterial Reduction: The primary natural method involves bacterial action in the intestines converting bilirubin into urobilinogen.
  • Chemical Synthesis: Laboratory synthesis typically involves reducing bilirubin using chemical agents under controlled conditions. For instance, using sodium borohydride or other reducing agents can yield urobilinogen from bilirubin .

Urobilinogen has several important applications:

  • Medical Diagnostics: Measurement of urobilinogen levels in urine is a common diagnostic tool for assessing liver function and diagnosing conditions like jaundice and hemolytic anemia.
  • Research: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and its implications in various diseases .

Interactions involving urobilinogen are primarily studied in clinical contexts:

  • Drug Interactions: Certain medications can affect urobilinogen levels by altering liver function or intestinal flora.
  • Bacterial Interactions: The presence of specific gut bacteria is essential for the conversion of bilirubin to urobilinogen, highlighting its dependence on microbial health for proper metabolism .

Urobilinogen is closely related to several other compounds involved in heme metabolism:

CompoundDescriptionUnique Features
MesobilirubinogenA reduced form of bilirubin that can be converted to stercobilinogen.Intermediate step in bilirubin metabolism.
StercobilinogenFurther reduced form that ultimately converts to stercobilin.Major contributor to fecal coloration.
BilirubinThe precursor compound that undergoes reduction to form urobilinogen.Primary bile pigment; elevated levels indicate liver dysfunction.

Urobilinogen's uniqueness lies in its role as both a metabolic intermediate and an indicator of liver health, distinguishing it from other related compounds that primarily serve as intermediates or end products in heme degradation pathways .

Physical Description

Solid

XLogP3

2.7

LogP

1.969

Appearance

A solution

Other CAS

14684-37-8

Wikipedia

I-urobilinogen

Dates

Modify: 2023-08-15

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